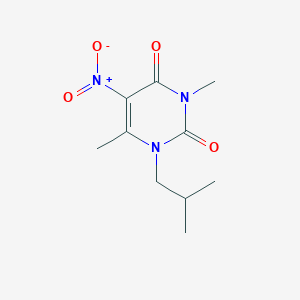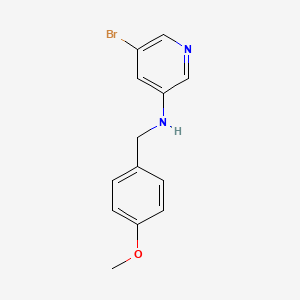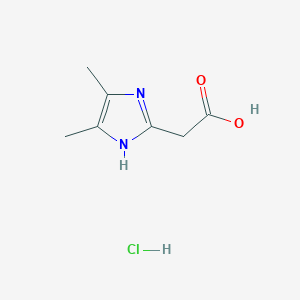
Sodium 3-acrylamidopropanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-acrylamidopropanesulfonate is a versatile compound widely used in various scientific and industrial applications. It is known for its unique properties, including high solubility in water and the ability to form hydrogels. This compound is particularly valuable in the fields of polymer chemistry, water treatment, and biomedical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 3-acrylamidopropanesulfonate can be synthesized through the reaction of acrylamide with sodium 3-chloropropanesulfonate. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure high yield and purity. The process involves the nucleophilic substitution of the chlorine atom by the acrylamide group, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is usually purified through crystallization or other separation techniques to achieve the required purity for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 3-acrylamidopropanesulfonate undergoes several types of chemical reactions, including:
Polymerization: It can polymerize to form hydrogels, which are used in various applications such as water treatment and biomedical devices.
Substitution Reactions: The sulfonate group can participate in substitution reactions with various nucleophiles.
Addition Reactions: The acrylamide group can undergo addition reactions with various electrophiles.
Common Reagents and Conditions:
Polymerization: Initiators such as potassium persulfate are commonly used under aqueous conditions.
Substitution Reactions: Nucleophiles like amines or thiols can react with the sulfonate group under mild conditions.
Addition Reactions: Electrophiles such as halogens or alkylating agents can react with the acrylamide group under controlled conditions.
Major Products:
Hydrogels: Formed through polymerization, used in water treatment and biomedical applications.
Substituted Products: Various substituted derivatives depending on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
Sodium 3-acrylamidopropanesulfonate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of hydrogels and other polymeric materials.
Water Treatment: Employed in the removal of heavy metals and other contaminants from water due to its high affinity for metal ions.
Biomedical Research: Utilized in the development of drug delivery systems and tissue engineering scaffolds.
Industrial Applications: Used in the production of superabsorbent polymers and as a dispersant in various formulations.
Wirkmechanismus
The mechanism of action of sodium 3-acrylamidopropanesulfonate involves its ability to form strong interactions with water molecules and other polar substances. The sulfonate group provides high solubility and ionic interactions, while the acrylamide group allows for polymerization and cross-linking. These properties enable the compound to form hydrogels and other polymeric structures with unique mechanical and chemical properties.
Vergleich Mit ähnlichen Verbindungen
Sodium 2-acrylamido-2-methylpropane sulfonate: Similar in structure but with a methyl group on the acrylamide moiety.
Sodium 3-mercaptopropanesulfonate: Contains a thiol group instead of an acrylamide group.
Sodium 3-chloropropanesulfonate: Precursor in the synthesis of sodium 3-acrylamidopropanesulfonate.
Uniqueness: this compound is unique due to its combination of the acrylamide and sulfonate groups, which provide both polymerization capability and high solubility. This makes it particularly valuable in applications requiring hydrophilic and polymerizable properties.
Eigenschaften
Molekularformel |
C6H10NNaO4S |
|---|---|
Molekulargewicht |
215.21 g/mol |
IUPAC-Name |
sodium;3-(prop-2-enoylamino)propane-1-sulfonate |
InChI |
InChI=1S/C6H11NO4S.Na/c1-2-6(8)7-4-3-5-12(9,10)11;/h2H,1,3-5H2,(H,7,8)(H,9,10,11);/q;+1/p-1 |
InChI-Schlüssel |
LRNRNYVUHXUAPU-UHFFFAOYSA-M |
Kanonische SMILES |
C=CC(=O)NCCCS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B14089032.png)
![3-benzyl-8-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14089038.png)



![5-[2-(4-benzylpiperazin-1-yl)ethoxy]-2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]phenol](/img/structure/B14089056.png)

![[(1S)-2-[(tert-butoxy)carbonyl]-7-hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinolin-1-yl]acetic acid](/img/structure/B14089079.png)
![3-{2-[(2Z)-2-(butan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one](/img/structure/B14089081.png)

![1-(3-Chlorophenyl)-2-[2-(diethylamino)ethyl]-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089088.png)
![9-(4-methoxyphenyl)-1,7-dimethyl-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14089093.png)
![7-Fluoro-2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089098.png)

